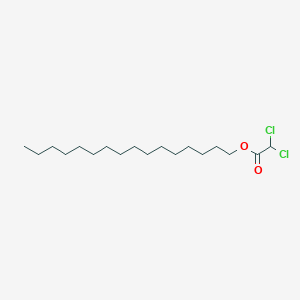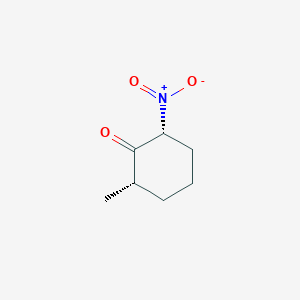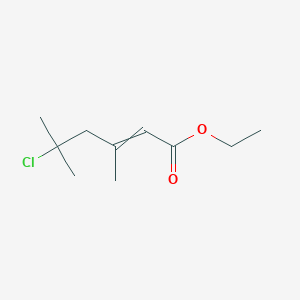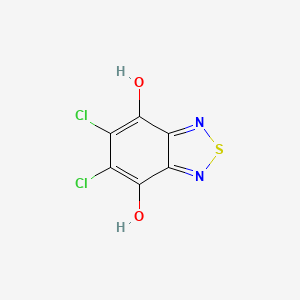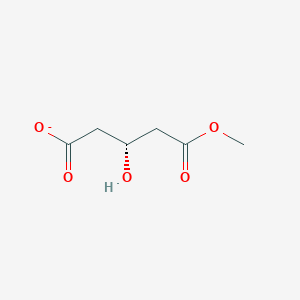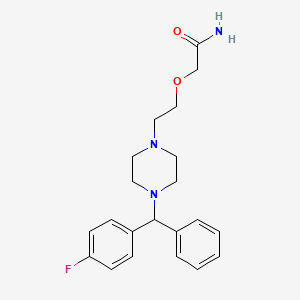
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a fluorophenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide typically involves multiple stepsThe final step involves the attachment of the ethoxyacetamide group under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The use of catalysts and advanced purification techniques ensures that the final product meets the required standards for research and application .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to receptors or enzymes, modulating their activity. The piperazine ring enhances the compound’s stability and bioavailability, making it effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide stands out due to its unique combination of a piperazine ring and a fluorophenyl group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
83881-40-7 |
|---|---|
Fórmula molecular |
C21H26FN3O2 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-[2-[4-[(4-fluorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide |
InChI |
InChI=1S/C21H26FN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26) |
Clave InChI |
ILNDUEYFFCVAHC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


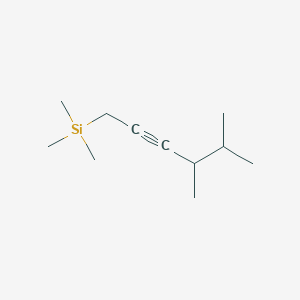
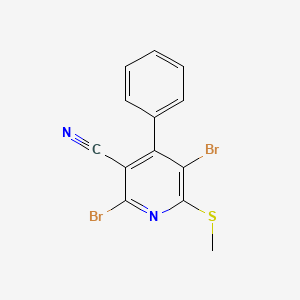
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)

![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)

![2,3-Dimethyl-5,6-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418281.png)
